molecular formula C20H18ClNO4 B271793 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

カタログ番号 B271793
分子量: 371.8 g/mol
InChIキー: JGSBAHCPFYHTBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials. In

作用機序

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid leads to the disruption of the B-cell receptor signaling pathway, resulting in the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

実験室実験の利点と制限

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has several advantages for use in lab experiments. The compound is highly selective for BTK, which reduces the risk of off-target effects. 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has also been shown to have good solubility and stability, which makes it easier to handle in the lab. However, one limitation of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid is that it has a relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

将来の方向性

There are several potential future directions for the development of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid. One area of focus is the optimization of the compound's potency and selectivity for BTK. Another area of interest is the exploration of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid in combination with other anticancer agents, such as immunotherapy and targeted therapy. Additionally, the use of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also being investigated.
Conclusion
In conclusion, 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. The compound's selective inhibition of BTK makes it a potential candidate for the treatment of various types of cancer. However, further research is needed to optimize the compound's potency and selectivity and to explore its potential in combination with other anticancer agents.

合成法

The synthesis of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The synthesis of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has been described in detail in several scientific publications.

科学的研究の応用

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical models of cancer. The compound has shown potent antitumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has also been shown to have synergistic effects when combined with other anticancer agents, such as chemotherapy and immunotherapy.

特性

製品名

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

分子式

C20H18ClNO4

分子量

371.8 g/mol

IUPAC名

4-chloro-3-[5-[[(2-hydroxy-2-phenylethyl)amino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H18ClNO4/c21-17-8-6-14(20(24)25)10-16(17)19-9-7-15(26-19)11-22-12-18(23)13-4-2-1-3-5-13/h1-10,18,22-23H,11-12H2,(H,24,25)

InChIキー

JGSBAHCPFYHTBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O

正規SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。